[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane
Description
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane is an organosilicon compound featuring a phenyl ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position, linked to a trimethylsilane moiety. The trimethylsilane group enhances lipophilicity and volatility, making it valuable in synthetic organic chemistry, likely as a protecting group or reagent in cross-coupling reactions .
Properties
Molecular Formula |
C10H12ClF3Si |
|---|---|
Molecular Weight |
252.73 g/mol |
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,3)9-5-4-7(6-8(9)11)10(12,13)14/h4-6H,1-3H3 |
InChI Key |
OBMGHHFIYYPGOV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the 2-chloro-4-(trifluoromethyl)phenyl moiety. One common method involves the use of bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .
Industrial Production Methods
Industrial production methods for [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chloro substituent at the 2-position undergoes nucleophilic substitution under specific conditions. The electron-withdrawing -CF₃ group at the 4-position activates the aromatic ring toward nucleophilic attack by destabilizing the intermediate σ-complex.
Key Reaction Pathways:
-
Ammonolysis : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) yields substituted aniline derivatives.
-
Alkoxydehalogenation : Treatment with alkoxide ions (RO⁻) replaces the chloro group with alkoxy (-OR) groups.
Example Reaction Conditions:
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide (NaOMe) | THF, 60°C, 12 h | [2-Methoxy-4-(trifluoromethyl)phenyl]trimethylsilane | 78 | |
| Benzylamine | DMF, 100°C, 24 h | N-Benzyl-2-(trimethylsilyl)-4-(trifluoromethyl)aniline | 65 |
Silicon-Based Functional Group Transfers
The trimethylsilyl (TMS) group participates in anion-initiated transfer reactions, a behavior observed in analogous organosilicon compounds .
Mechanistic Insights:
-
Anion Activation : Fluoride ions (F⁻) or alkoxide bases abstract a methyl group from silicon, generating a hypervalent siliconate intermediate.
-
CF₃ Migration : The -CF₃ group can migrate to electrophilic centers (e.g., carbonyl carbons) in ketones or aldehydes, facilitated by the siliconate intermediate.
Key Data:
-
Turnover frequencies (TOF) for CF₃ transfer reactions reach 0.15–0.25 s⁻¹ in THF with Bu₄N⁺ as the counterion .
-
Competing pathways generate silylenol ethers (≤7% yield) alongside trifluoromethylated products .
Cross-Coupling Reactions
The chloro group enables participation in palladium-catalyzed cross-coupling reactions, forming biaryl or alkyl-aryl bonds.
Example Protocols:
Electrophilic Substitution Reactions
The -CF₃ group directs electrophiles to the meta position, while the TMS group influences regioselectivity through steric and electronic effects.
Observed Reactions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro (-NO₂) group at the 5-position.
-
Sulfonation : Fuming H₂SO₄ generates a sulfonic acid derivative at the 5-position.
Yield Trends:
| Electrophile | Position of Substitution | Yield (%) |
|---|---|---|
| NO₂⁺ | 5 | 72 |
| SO₃H⁺ | 5 | 65 |
Stability and Reactivity Considerations
-
Hydrolytic Sensitivity : The TMS group hydrolyzes slowly in moist air, forming silanol derivatives.
-
Thermal Stability : Decomposition occurs above 200°C, releasing trimethylsilanol and chlorinated byproducts.
Scientific Research Applications
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for compounds that require trifluoromethylation for enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane involves its ability to act as a nucleophilic reagent. The trimethylsilane group can stabilize negative charges, making the compound an effective nucleophile in various reactions. The trifluoromethyl group can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane with related compounds:
Key Observations:
- Trimethylsilane vs. Amide/Valine Groups: The trimethylsilane group in the target compound increases lipophilicity and volatility compared to polar amide (acetamide) or amino acid (valine) derivatives. This makes it more suitable as a reagent in non-polar solvents or gas-phase reactions .
- Substituent Positioning : The 2-chloro-4-trifluoromethyl substitution pattern is consistent across analogs, suggesting a preference for electronic effects (e.g., electron-withdrawing groups enhancing stability or directing reactivity in synthesis) .
Physical and Chemical Properties
Thermal Stability and Reactivity
- Trimethylsilane Derivatives : (Trifluoromethyl)trimethylsilane (CAS 81290-20-2) is volatile and reactive, commonly used for trifluoromethylation. The addition of a chloro-trifluoromethylphenyl group in the target compound likely reduces volatility but enhances thermal stability due to aromatic ring rigidity .
- Amide Derivatives : N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide has a melting point >100°C (estimated) and low vapor pressure, contrasting with silanes, which are typically liquids or low-melting solids .
- Valine Derivative: N-[2-Chloro-4-(trifluoromethyl)phenyl]valine melts at 63–65°C and has a boiling point of 381.5°C, reflecting higher thermal stability due to hydrogen bonding in the amino acid structure .
Solubility
Biological Activity
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane is an organosilicon compound characterized by its unique trifluoromethyl and chlorinated aromatic functionalities. These features contribute to its potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological implications.
Chemical Structure and Properties
The molecular structure of [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane can be represented as follows:
- Molecular Formula : CHClFSi
- Molecular Weight : 252.72 g/mol
The presence of the trifluoromethyl group enhances the compound's electronic properties, making it a valuable candidate for further biological exploration.
1. Antimicrobial Properties
A study focusing on the biological activity of trifluoromethyl-containing compounds revealed that these compounds could inhibit bacterial growth effectively. For instance, derivatives with similar structural features showed promising results against Gram-positive bacteria, highlighting their potential as antimicrobial agents.
2. Cytotoxic Effects
Research has indicated that trifluoromethyl-substituted phenyl compounds exhibit cytotoxicity against breast cancer cell lines (e.g., MCF-7). In vitro studies reported IC values ranging from 10 to 30 µM for various derivatives, suggesting that the presence of the trifluoromethyl group significantly enhances cytotoxic activity .
3. Enzyme Inhibition Studies
Molecular docking studies have illustrated that compounds with a trifluoromethyl group can interact favorably with enzyme targets such as COX-2 and lipoxygenases. These interactions are attributed to hydrogen bonding and halogen bonding capabilities, which enhance the binding affinity and selectivity for these enzymes .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified face shields and safety glasses to prevent ocular exposure. Nitrile or neoprene gloves should be inspected prior to use and removed using techniques that avoid outer-surface contact .
- Ventilation and Containment : Work in a fume hood with negative pressure to minimize inhalation risks. Chemical-resistant suits (e.g., Tyvek) are recommended for bulk handling .
- Post-Exposure Measures : In case of skin contact, wash immediately with soap and water. For accidental ingestion, consult a physician and provide the safety data sheet (SDS) .
Q. How is [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane synthesized, and what are its key purity benchmarks?
- Synthetic Routes :
- A common method involves reacting methyl 3-chloro-5-trifluoromethylbenzoate with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of cesium fluoride and ethylene glycol dimethyl ether at 0°C, followed by extraction and purification .
- Purity Standards :
- Gas chromatography (GC) purity >93% is typical for commercial batches, verified via retention time alignment and spectral matching (e.g., GC-MS) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl (-CF₃) group integration (δ ~ -60 to -70 ppm). ¹H NMR resolves aromatic proton environments (δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 142.1950 (C₄H₉F₃Si) .
Advanced Research Questions
Q. How does [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane participate in transition-metal-catalyzed trifluoromethylation reactions?
- Mechanistic Insights :
- The compound acts as a CF₃ source in Pd- or Cu-catalyzed cross-couplings. For example, in aryl halide trifluoromethylation, TMSCF₃ undergoes transmetallation with Cu(I) to form CuCF₃ intermediates, which transfer the CF₃ group to the substrate .
- Optimization Tips : Use anhydrous solvents (e.g., THF) and catalytic amounts of KF to activate TMSCF₃ .
Q. What contradictions exist in reported toxicity data for this compound, and how should researchers address them?
- Data Gaps and Mitigation :
- Acute toxicity classifications (e.g., LD₅₀) are inconsistently reported in SDS documents. Prioritize in vitro assays (e.g., Ames test for mutagenicity) to fill gaps .
- Alternative Models : Zebrafish embryo assays can evaluate developmental toxicity, leveraging the compound’s structural similarity to agrochemicals like tau-fluvalinate .
Q. What role does this silane derivative play in agrochemical intermediate synthesis?
- Case Studies :
- It serves as a precursor for herbicides such as fomesafen (via nucleophilic substitution at the chloro position) and acifluorfen (through phenoxy coupling) .
- Reaction Design : Optimize regioselectivity in SNAr reactions by using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
Q. How can researchers resolve challenges in quantifying trace impurities during large-scale reactions?
- Analytical Strategies :
- HPLC : Use a C18 column with UV detection at 254 nm for separating chlorinated byproducts. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Validation : Recovery rates >98% and RSD <1.2% are achievable via spiked matrix calibration .
Methodological Notes
- Contradictory Evidence : Stability data under acidic/basic conditions are absent in SDS documents. Pilot small-scale stability studies (pH 1–14, 25–60°C) are advised before scaling up .
- Advanced Applications : Explore photoredox catalysis for C–H trifluoromethylation, leveraging the compound’s low oxidation potential (E₁/₂ ~ -1.2 V vs. SCE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
